molecular formula C15H24Cl2N2 B1145589 (R)-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride CAS No. 120570-09-4

(R)-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride

Cat. No.: B1145589
CAS No.: 120570-09-4
M. Wt: 303.3 g/mol
InChI Key: BABMCKVVGDIUCA-UHFFFAOYSA-N
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Description

®-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride is a chiral compound with significant applications in various fields of scientific research This compound is known for its unique structure, which includes a quinuclidine ring and a phenylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride typically involves the reaction of quinuclidin-3-amine with (S)-1-phenylethylamine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is achieved. The process often involves the use of protecting groups and specific catalysts to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of ®-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, efficient catalysts, and advanced purification techniques to ensure the final product meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

®-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinuclidin-3-one derivatives, while reduction can produce amine derivatives with modified functional groups.

Scientific Research Applications

®-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a chiral building block for the synthesis of complex molecules.

    Biology: The compound is employed in biochemical assays and studies involving neurotransmitter systems.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of ®-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation is often stereospecific, meaning that the specific three-dimensional arrangement of the compound is crucial for its activity.

Comparison with Similar Compounds

Similar Compounds

    Quinuclidin-3-amine: A simpler analog without the phenylethylamine moiety.

    Phenylethylamine: A compound with similar structural features but lacking the quinuclidine ring.

    N-Phenylethylquinuclidine: A related compound with different stereochemistry.

Uniqueness

®-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. This stereospecificity makes it particularly valuable in research applications where precise molecular interactions are required.

Properties

CAS No.

120570-09-4

Molecular Formula

C15H24Cl2N2

Molecular Weight

303.3 g/mol

IUPAC Name

N-(1-phenylethyl)-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride

InChI

InChI=1S/C15H22N2.2ClH/c1-12(13-5-3-2-4-6-13)16-15-11-17-9-7-14(15)8-10-17;;/h2-6,12,14-16H,7-11H2,1H3;2*1H

InChI Key

BABMCKVVGDIUCA-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC2CN3CCC2CC3.Cl.Cl

Canonical SMILES

CC(C1=CC=CC=C1)NC2CN3CCC2CC3.Cl.Cl

Origin of Product

United States

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